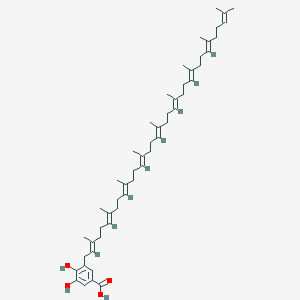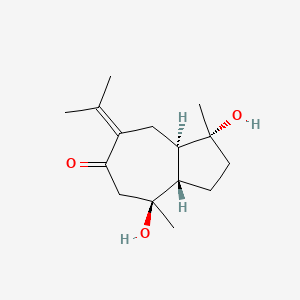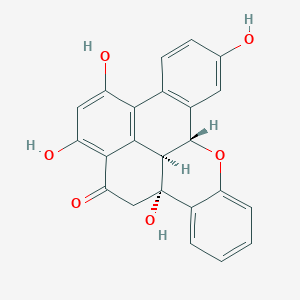
methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate is a non-proteinogenic amino acid derivative that is the methyl ester of N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine. It is a dichlorobenzene, a non-proteinogenic amino acid derivative, a member of quinolines and an aromatic ether. It derives from a N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine.
Scientific Research Applications
Synthesis and Biological Activity : Research by Beresnevičius, Viliunas, and Kantminienė (2000) explored the synthesis of N-Quinolyl-β-alanines, including methyl-N-quinolyl-β-alanines. These compounds were prepared through reactions of aminoquinolines with unsaturated acids. The study also investigated the biological activity of the sodium salts of these β-alanines (Beresnevičius, Viliunas, & Kantminienė, 2000).
Antitubercular Activity : Ramamurthy and Bhatt (1989) synthesized N-(2-Naphthyl)glycine hydrazide analogues, including N-(6-Quinolyl)glycine hydrazide, which are structurally related to methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate. These compounds showed potent inhibitory action against Mycobacterium tuberculosis (Ramamurthy & Bhatt, 1989).
Metabolic Activation of Carcinogens : Chou, Lang, and Kadlubar (1995) studied the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, including N-hydroxy derivatives structurally related to the compound of interest. The study focused on the activation by human liver sulfotransferases (Chou, Lang, & Kadlubar, 1995).
Palladium-Catalyzed Arylation : Wang et al. (2014) developed a method for palladium-catalyzed N-quinolylcarboxamide-directed arylation of unactivated β-C(sp3)–H bonds of alanine. This research is relevant due to the structural similarity to this compound and its implications in the synthesis of aromatic α-amino acids (Wang et al., 2014).
Novel Quinolones-Amino Esters Synthesis : Moussaoui et al. (2021) reported the synthesis of novel quinoline carboxamides, including methyl (2-oxo-1,2-dihydroquinolin-4-yl)-l-alaninate, via N-alkylation reaction. These compounds exhibited antibacterial and antifungal activities, relevant to the research on this compound (Moussaoui et al., 2021).
Anion Sensing in Water : Dorazco‐González et al. (2014) investigated dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, which are structurally related to the compound . These derivatives showed efficient fluorescence quenching by various anions, highlighting their potential as anion sensors in aqueous environments (Dorazco‐González et al., 2014).
Quinolines-Acetic Esters Synthesis : Iwao and Kuraishi (1978) synthesized methyl 2-quinolylacetate from quinoline N-oxides, providing insights into the synthesis pathways relevant to the study of this compound (Iwao & Kuraishi, 1978).
Complex Formation with Dimethyltin Dichloride : Hazell, Goh, and Khoo (1994) studied the complex formation of methyl N-(2-hydroxybenzylidene)alaninate with dimethyltin dichloride. This research provides insights into the potential interactions and complex formations of related compounds (Hazell, Goh, & Khoo, 1994).
properties
Molecular Formula |
C26H20Cl2N2O4 |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-33-26(32)22(30-25(31)24-19(27)8-5-9-20(24)28)15-16-10-12-21-17(14-16)11-13-23(29-21)34-18-6-3-2-4-7-18/h2-14,22H,15H2,1H3,(H,30,31) |
InChI Key |
ZBHMOXILUPPCPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1H-benzimidazol-2-yl)-3-oxo-4-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile](/img/structure/B1261390.png)
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)
![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)





